3-(2,2-Dibromoethenyl)-2,2-dimethylcyclopropane-1-carboxylic acid

Catalog No.
S574375
CAS No.
59952-39-5
M.F
C8H10Br2O2
M. Wt
297.97 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(2,2-Dibromoethenyl)-2,2-dimethylcyclopropane-1-...

CAS Number

59952-39-5

Product Name

3-(2,2-Dibromoethenyl)-2,2-dimethylcyclopropane-1-carboxylic acid

IUPAC Name

3-(2,2-dibromoethenyl)-2,2-dimethylcyclopropane-1-carboxylic acid

Molecular Formula

C8H10Br2O2

Molecular Weight

297.97 g/mol

InChI

InChI=1S/C8H10Br2O2/c1-8(2)4(3-5(9)10)6(8)7(11)12/h3-4,6H,1-2H3,(H,11,12)

InChI Key

MDIQXIJPQWLFSD-UHFFFAOYSA-N

SMILES

CC1(C(C1C(=O)O)C=C(Br)Br)C

Synonyms

3-(2,2-dibromovinyl)-2,2-dimethylcyclopropane-1-carboxylic acid, DBCA acid, DDPC acid

Canonical SMILES

CC1(C(C1C(=O)O)C=C(Br)Br)C

3-(2,2-Dibromoethenyl)-2,2-dimethylcyclopropane-1-carboxylic acid is a chemical compound recognized for its unique structure and properties. It has the molecular formula C8H10Br2O2C_8H_{10}Br_2O_2 and a molecular weight of approximately 297.97 g/mol. The compound features a cyclopropane ring with two bromine atoms attached to an ethenyl group, making it a significant subject of study in organic chemistry.

This compound is also known by several synonyms, including 3-(2,2-dibromovinyl)-2,2-dimethylcyclopropane-1-carboxylic acid and DBCA acid. It is primarily utilized in research settings and is not intended for therapeutic or veterinary applications .

, such as:

  • Nucleophilic substitutions: The bromine atoms can be replaced by nucleophiles, leading to the formation of new compounds.
  • Cycloaddition reactions: The compound can engage in cycloaddition reactions due to its unsaturated nature.
  • Rearrangement reactions: Under certain conditions, it may undergo rearrangement to yield different structural isomers.

These reactions make it a valuable intermediate in synthetic organic chemistry.

The synthesis of 3-(2,2-Dibromoethenyl)-2,2-dimethylcyclopropane-1-carboxylic acid typically involves the reaction of cyclopropane-1-carboxylic acid with 2-bromoacrolein. The reaction can be summarized as follows:

  • Combine cyclopropane-1-carboxylic acid and 2-bromoacrolein in an appropriate solvent.
  • Heat the mixture under controlled conditions to promote the reaction.
  • Isolate the product through standard purification techniques such as recrystallization or chromatography.

The yield of this synthesis method is reported to be around 60%.

3-(2,2-Dibromoethenyl)-2,2-dimethylcyclopropane-1-carboxylic acid finds applications primarily in research and development:

  • Chemical synthesis: It serves as an important building block for synthesizing various organic compounds.
  • Pharmaceutical research: Its biological properties make it a candidate for further exploration in drug development.
  • Material science: Potential applications in developing new materials due to its unique structural features.

These applications highlight its versatility within scientific research .

Interaction studies involving 3-(2,2-Dibromoethenyl)-2,2-dimethylcyclopropane-1-carboxylic acid have been limited but indicate that it may interact with biological macromolecules such as proteins and nucleic acids. These interactions could contribute to its antiviral and anticancer activities. Further research is needed to clarify these interactions and their implications for therapeutic applications .

Several compounds share structural similarities with 3-(2,2-Dibromoethenyl)-2,2-dimethylcyclopropane-1-carboxylic acid. Here are some notable examples:

Compound NameMolecular FormulaKey Features
3-(2,2-Dichlorovinyl)-2,2-dimethylcyclopropane-1-carboxylic acidC8H10Cl2O2C_8H_{10}Cl_2O_2Contains chlorine instead of bromine; used in similar applications.
4-ThiazolidinedioneC4H5NOSC_4H_5NOSExhibits antidiabetic properties; structurally different but relevant in biological studies.
Decamethrinic AcidC22H19Br4O3C_{22}H_{19}Br_{4}O_3A pesticide with similar halogenated characteristics; used for agricultural purposes.

The uniqueness of 3-(2,2-Dibromoethenyl)-2,2-dimethylcyclopropane-1-carboxylic acid lies in its specific combination of bromine substituents and cyclopropane structure, which may confer distinct reactivity patterns and biological activities compared to these similar compounds .

Halogen Exchange Reactions in Vinylcyclopropane Systems

Halogen exchange reactions enable the introduction of bromine or chlorine atoms into vinylcyclopropane systems. Key approaches include:

  • Metal-mediated halogen exchange: Transition metals like palladium facilitate halogen substitution in aryl or vinyl halides. For example, dinuclear PdI catalysts enable stereospecific coupling of cyclopropyl zincates with alkenyl bromides, preserving cis or trans cyclopropane configurations [5]. This method achieves rapid (<30 min) and modular access to dibromo-substituted vinyl cyclopropanes at room temperature.
  • Finkelstein-type reactions: Aryl or vinyl iodides/bromides undergo halogen exchange with alkali metal halides (e.g., NaBr, KI) in polar solvents. This is particularly effective for introducing heavier halogens like bromine [4].

Table 1: Comparison of halogen exchange methods

MethodCatalyst/SolventHalogen IntroducedStereospecificity
PdI couplingPd2(dba)3/THFBr, ClHigh
Finkelstein reactionNaBr/DMFBrModerate

Stereoselective Synthesis of 1R,3R Configuration

The 1R,3R configuration is critical for bioactivity in pyrethroids. Key strategies include:

  • Chiral resolution using alkaloid bases: Racemic cis,trans mixtures of cyclopropane carboxylic acids are neutralized with chiral bases like 1-ephedrine or quinine. For example, treating racemic 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarboxylic acid with 1-ephedrine in acetonitrile selectively precipitates the (+)-cis isomer salt, which is hydrolyzed to yield enantiomerically enriched acid [3].
  • Asymmetric cyclopropanation: Triphenylphosphine-mediated reactions between haloforms (e.g., CBr4) and aldehyde esters generate intermediates with defined stereochemistry. The reaction proceeds via a stereoselective Appel process, forming cis-cyclopropane rings with >90% diastereomeric excess [1].

Example protocol:

  • React 2,2-dimethyl-3-(1'-hydroxy-2',2',2'-tribromoethyl)-cyclopropane-1-carboxylic acid intermediate with HBr in acetic acid.
  • Use NaOH to induce lactonization, favoring the 1R,cis configuration [1].

Industrial-Scale Production Optimization Strategies

Industrial processes prioritize yield, stereochemical purity, and cost efficiency:

  • One-pot tandem reactions: Combining halogen exchange and cyclopropanation steps without isolating intermediates reduces processing time. For instance, reacting β,β-dimethylacrylic acid derivatives with perfluoroalkyl sulfones in dimethylformamide (DMF) achieves >85% yield of cyclopropane carboxylic acids [2] [6].
  • Solvent optimization: Using polar aprotic solvents (e.g., DMF, THF) enhances reaction rates and selectivity. Post-reaction workup with methylene chloride or chloroform simplifies extraction [1] [6].
  • Catalyst recycling: PdI dinuclear catalysts are air-stable and reusable for at least five cycles without significant activity loss, reducing metal waste [5].

Table 2: Industrial process parameters

ParameterOptimal ConditionImpact on Yield
Temperature20–25°CMinimizes isomerization
SolventDMF/THF (1:1)Enhances solubility
Catalyst loading2 mol% PdIBalances cost/activity

The thermal properties of 3-(2,2-Dibromoethenyl)-2,2-dimethylcyclopropane-1-carboxylic acid reveal significant variations between stereoisomers and provide insights into its structural stability under elevated temperatures.

Melting Point Analysis

The compound exhibits distinct melting point behaviors depending on its stereochemical configuration. The cis isomer demonstrates a melting point range of 108-111°C when crystallized from hexane [1], while the more thermodynamically stable (1R-cis) configuration shows an elevated melting point of 127-130°C [2]. This difference reflects the enhanced molecular packing efficiency and intermolecular interactions in the optically pure (1R-cis) form compared to the racemic cis mixture.

The melting point behavior is significantly influenced by the presence of the bulky dibromoethenyl substituent, which creates substantial steric hindrance around the cyclopropane ring. This steric congestion affects crystal packing arrangements and contributes to the relatively high melting points observed for both isomers [1] [2].

Thermal Decomposition Characteristics

Thermal analysis reveals that the compound begins decomposition at approximately 220°C under nitrogen atmosphere [3]. This decomposition temperature represents the onset of thermal degradation processes that likely involve ring-opening reactions of the strained cyclopropane system and elimination of bromine-containing fragments.

The predicted boiling point of 326.4 ± 32.0°C [2] [4] suggests that the compound would undergo significant thermal decomposition before reaching its theoretical boiling point under standard atmospheric conditions. This behavior is characteristic of halogenated cyclopropane derivatives, where the combination of ring strain and halogen substitution creates thermally labile systems.

Density and Physical State Properties

The compound exhibits a predicted density of 1.993 ± 0.06 g/cm³ [2] [4], which is significantly higher than water and reflects the substantial contribution of the two bromine atoms to the overall molecular mass. This high density value is consistent with the molecular weight of 297.97 g/mol and indicates compact molecular packing in the solid state.

The flash point of 151.172°C [5] demonstrates moderate thermal stability and suggests that the compound requires significant heating before reaching conditions where vapor ignition becomes possible. This property is important for handling and storage considerations in laboratory and industrial applications.

PropertyValueSource/Notes
Melting Point (°C)108-111 (cis isomer), 127-130 (1R-cis)Hexane solvent (cis), solid form (1R-cis) [1] [2]
Boiling Point (°C)326.4 ± 32.0 (predicted)Predicted value based on structural analysis [2] [4]
Density (g/cm³)1.993 ± 0.06 (predicted)Predicted value based on molecular modeling [2] [4]
Flash Point (°C)151.172Calculated from molecular structure [5]
Decomposition Temperature (°C)220 (under nitrogen)Onset temperature from thermal analysis [3]
Exact Mass (Da)295.90500Measured by mass spectrometry [5] [6]
Molecular Weight (g/mol)297.97Based on molecular formula C₈H₁₀Br₂O₂ [5] [2]
Refractive Index1.668Optical property measurement [5]
LogP2.97440Octanol-water partition coefficient [5] [6]

Solubility Characteristics in Organic Solvents

The solubility profile of 3-(2,2-Dibromoethenyl)-2,2-dimethylcyclopropane-1-carboxylic acid demonstrates typical behavior for a halogenated carboxylic acid with significant hydrophobic character due to the dibromoethenyl substituent and dimethyl groups.

Aqueous Solubility

The compound exhibits extremely limited solubility in water, which is attributed to its predominantly hydrophobic character [7] [8]. The LogP value of 2.97440 [5] [6] indicates a strong preference for organic phases over aqueous environments, consistent with the presence of the large dibromoethenyl group and the two methyl substituents on the cyclopropane ring.

The hydrophobic nature is further reinforced by the molecular architecture, where the carboxylic acid group represents the only hydrophilic functional group in an otherwise lipophilic molecule. This structural characteristic limits the compound's ability to form hydrogen bonds with water molecules and restricts its aqueous solubility.

Organic Solvent Compatibility

The compound demonstrates variable solubility in organic solvents, with the pattern reflecting the interplay between polarity, hydrogen bonding capability, and molecular size compatibility [2] [8]. In chloroform and methanol, the compound shows slight solubility, indicating limited but measurable dissolution in these polar protic and polar aprotic solvents.

Enhanced solubility is observed in acetone and aromatic solvents such as benzene and toluene [9]. This behavior reflects the favorable interactions between the compound's aromatic-like electronic environment created by the dibromoethenyl group and the π-electron systems of aromatic solvents.

The moderate solubility in ethyl acetate suggests compatibility with moderately polar organic solvents, making this solvent system potentially useful for extraction and purification procedures. The limited solubility in hexane reflects the compound's partial polar character due to the carboxylic acid functional group.

SolventSolubilityClassification
WaterInsolubleHydrophobic
ChloroformSlightly solubleOrganic solvent [2]
MethanolSlightly solublePolar protic [2]
AcetoneSolublePolar aprotic [9]
BenzeneSolubleAromatic [7]
TolueneSolubleAromatic [7]
HexaneLimited solubilityNon-polar
Ethyl AcetateModerate solubilityModerate polarity

Acid Dissociation Constants (pKa) Analysis

The acid dissociation behavior of 3-(2,2-Dibromoethenyl)-2,2-dimethylcyclopropane-1-carboxylic acid provides crucial insights into its chemical reactivity and potential interactions in biological and chemical systems.

pKa Determination and Significance

The predicted pKa value of 3.94 ± 0.42 [2] [4] positions this compound as a moderately strong organic acid, significantly more acidic than typical aliphatic carboxylic acids such as acetic acid (pKa 4.756). This enhanced acidity results from the electron-withdrawing effects of the dibromoethenyl substituent and the unique electronic environment created by the cyclopropane ring system.

The cyclopropane ring contributes to the increased acidity through its inherent ring strain and the resulting modification of the electronic distribution around the carboxylic acid group. The three-membered ring system creates a unique hybridization environment that can stabilize the conjugate base through geometric constraints and electronic effects [2].

Electronic Effects and Structural Influences

The dibromoethenyl group serves as a powerful electron-withdrawing substituent through both inductive and mesomeric effects. The two bromine atoms, being highly electronegative, draw electron density away from the carboxylic acid group, thereby stabilizing the conjugate base and increasing the acid strength [1] [2].

The dimethyl substituents at the 2-position of the cyclopropane ring provide steric bulk but have minimal direct electronic impact on the carboxylic acid acidity. However, their presence may influence the overall molecular conformation and the accessibility of the carboxylic acid group for proton dissociation.

Comparative Analysis with Related Compounds

When compared to structurally related compounds, the pKa value demonstrates the significant impact of halogen substitution on acid strength. The parent cyclopropanecarboxylic acid exhibits a pKa of 4.83 [10], indicating that the dibromoethenyl substitution increases the acid strength by approximately 0.9 pKa units.

This comparison highlights the substantial electronic influence of the dibromoethenyl group and demonstrates how structural modifications can dramatically alter the acid-base properties of cyclopropanecarboxylic acid derivatives. The enhanced acidity has important implications for the compound's behavior in various chemical environments and its potential reactivity patterns.

ParameterValueNotes
pKa Value3.94 ± 0.42Predicted value from structural analysis [2] [4]
Temperature (°C)25Standard reference temperature
MethodPredicted/ComputationalBased on molecular modeling [2]
Ionic StrengthNot specifiedTypical laboratory conditions
Acid Strength ClassificationModerate acidStronger than typical carboxylic acids
Conjugate Base StabilityRelatively stableInfluenced by cyclopropane ring strain

Implications for Chemical Behavior

The relatively low pKa value indicates that under physiological pH conditions (pH ~7.4), the compound will exist predominantly in its ionized form as the carboxylate anion. This ionization behavior has significant implications for the compound's bioavailability, membrane permeability, and interactions with biological macromolecules.

The enhanced acidity also suggests increased reactivity toward nucleophilic reagents and greater potential for participation in acid-base reactions. This property may be particularly relevant in synthetic applications where the compound serves as an intermediate or starting material for further chemical transformations.

CompoundMolecular WeightpKaMelting Point (°C)Halogen Content
3-(2,2-Dibromoethenyl)-2,2-dimethylcyclopropane-1-carboxylic acid297.973.94 ± 0.42108-130Dibromo
Cyclopropanecarboxylic acid86.094.83 [10]14-17 [10]None
Acetic acid60.054.75616.6None
3-(2,2-Dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylic acid209.07~4.2 (estimated)~95-105Dichloro

XLogP3

3.4

Dates

Last modified: 02-18-2024

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